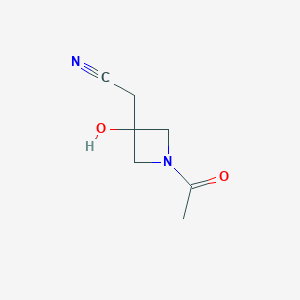

![molecular formula C16H14BrNO4S4 B2651080 4-bromo-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide CAS No. 896348-56-4](/img/structure/B2651080.png)

4-bromo-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-bromo-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The compound also contains a bromine atom, which could potentially make it reactive and useful in further chemical transformations .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide core, with a bromine atom on the benzene ring and a complex ethyl-thienyl-sulfonyl group attached to the nitrogen of the sulfonamide .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, melting point, and boiling point would all be influenced by the functional groups present in the molecule .Scientific Research Applications

Photodynamic Therapy Applications

Compounds related to 4-bromo-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide have been investigated for their utility in photodynamic therapy, especially for cancer treatment. A particular study highlights the synthesis of zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds show significant potential due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II mechanisms in photodynamic therapy. This approach could be beneficial in treating cancer, utilizing the photosensitizing properties of these compounds (Pişkin, Canpolat, & Öztürk, 2020).

Applications in Organic Synthesis and Material Science

Directed Metalation Group (DMG) Potentials

Benzenesulfonamide structures, like the one mentioned in your query, demonstrate significant potential as Directed Metalation Groups (DMGs). Their applications span across various domains in organic synthesis, especially in the Directed ortho Metalation (DoM) methodology. The utility of metalated sulfonamides in synthesizing a wide range of heterocyclic compounds is noteworthy, displaying their versatility and potential for complex chemical transformations. The study sheds light on the profound possibilities that arylsulfonamides offer in the realm of heterocyclic synthesis, emphasizing their underexplored potential (Familoni, 2002).

Applications in Medicinal Chemistry and Pharmacology

Targeting Carbonic Anhydrase Enzymes

Research on sulfonamide derivatives, including those structurally related to this compound, has demonstrated their efficacy in targeting carbonic anhydrase enzymes, a crucial aspect in addressing conditions like glaucoma, edema, and epilepsy. The synthesis and in vitro evaluation of 4-(2-substituted hydrazinyl)benzenesulfonamides have shown potent inhibitory effects against human carbonic anhydrase I and II, highlighting the therapeutic potential of these compounds. These findings underline the importance of sulfonamide derivatives in medicinal chemistry, especially for diseases where carbonic anhydrase is a therapeutic target (Gul et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Benzenesulfonamides are often used as inhibitors in various biological systems, so this compound could potentially act as an inhibitor if it were used in a biological context.

Properties

IUPAC Name |

4-bromo-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO4S4/c17-12-5-7-13(8-6-12)26(21,22)18-11-15(14-3-1-9-23-14)25(19,20)16-4-2-10-24-16/h1-10,15,18H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZBYECKOLUCEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO4S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,7]Naphthyridin-4-ylamine](/img/structure/B2650998.png)

![1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2650999.png)

![Cyclohexyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2651003.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2651004.png)

![3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2651007.png)

![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2651010.png)

![4-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2651015.png)

![N-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2651016.png)

![(3,4-Difluorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2651018.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide](/img/structure/B2651019.png)